An In-depth Technical Guide to the Chemical Properties of 3-Bromo-5-chloro-4-hydroxybenzaldehyde
An In-depth Technical Guide to the Chemical Properties of 3-Bromo-5-chloro-4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 3-Bromo-5-chloro-4-hydroxybenzaldehyde, a halogenated aromatic aldehyde of interest in pharmaceutical and agrochemical research.[1] This document details its physicochemical characteristics, spectral data, and safety information. Furthermore, it explores the biological activities of structurally related compounds, offering insights into potential signaling pathways and providing representative experimental protocols.
Core Chemical and Physical Properties
3-Bromo-5-chloro-4-hydroxybenzaldehyde is a solid, crystalline compound. Its core physicochemical properties are summarized in the table below, providing a ready reference for laboratory use.
| Property | Value | Reference |
| Molecular Formula | C₇H₄BrClO₂ | [2] |
| Molecular Weight | 235.46 g/mol | [2] |
| CAS Number | 1849-76-9 | [2] |
| Appearance | Solid | |
| Melting Point | 157-162 °C | |
| InChI Key | ITSXSHQWMYYQQY-UHFFFAOYSA-N | |
| SMILES | O=Cc1cc(Br)c(O)c(Cl)c1 |
Spectral Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton and the aromatic protons. The aldehydic proton (CHO) typically appears as a singlet in the downfield region (around 9.5-10.5 ppm). The aromatic protons will appear as singlets or doublets, with their chemical shifts influenced by the positions of the bromine, chlorine, and hydroxyl groups.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the aldehyde (typically in the 190-200 ppm region), the aromatic carbons attached to the halogens and the hydroxyl group, and the other aromatic carbons. The specific chemical shifts provide insight into the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy
The IR spectrum of 3-Bromo-5-chloro-4-hydroxybenzaldehyde is characterized by absorption bands corresponding to its functional groups. Available data indicates the presence of ATR-IR, Transmission IR, and Raman spectra for this compound.[3] Key expected vibrational frequencies include:
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O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
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C=O stretch: A strong, sharp peak around 1650-1700 cm⁻¹ due to the aldehyde carbonyl group.
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C-H stretch (aromatic): Signals typically appearing above 3000 cm⁻¹.
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C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
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C-Br and C-Cl stretches: These will appear in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight (235.46). Due to the presence of bromine and chlorine, characteristic isotopic patterns will be observed for the molecular ion and bromine/chlorine-containing fragments. Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (-CHO) or a hydrogen atom.[4]
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 3-Bromo-5-chloro-4-hydroxybenzaldehyde are essential for its practical application. The following sections provide representative methodologies.
Synthesis of 3-Bromo-5-chloro-4-hydroxybenzaldehyde
While a specific, detailed protocol for the synthesis of 3-Bromo-5-chloro-4-hydroxybenzaldehyde is not widely published, a general and representative method can be extrapolated from the synthesis of similar halogenated hydroxybenzaldehydes.[5][6][7] The synthesis typically involves the electrophilic bromination and chlorination of a p-hydroxybenzaldehyde precursor.
Representative Synthesis Workflow:
Caption: A representative workflow for the synthesis of 3-Bromo-5-chloro-4-hydroxybenzaldehyde.
Detailed Steps (Representative Protocol):
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Dissolution: Dissolve p-hydroxybenzaldehyde in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane in a reaction vessel equipped with a stirrer and a dropping funnel.
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Bromination: Cool the solution to a controlled temperature (e.g., 0-5 °C). Slowly add a solution of a brominating agent (e.g., bromine or N-bromosuccinimide) in the same solvent. The reaction is typically stirred for several hours to ensure complete monobromination.
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Chlorination: Subsequently, introduce a chlorinating agent (e.g., chlorine gas or N-chlorosuccinimide) to the reaction mixture, maintaining the controlled temperature. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate) to remove any excess halogens. The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate).
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Purification: The crude product is obtained after removing the solvent under reduced pressure. Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[6]
Western Blot Analysis for Protein Expression
To investigate the effect of compounds on protein expression in cell signaling pathways, Western blotting is a standard technique. The following is a generalized protocol that can be adapted for studying the effects of 3-Bromo-5-chloro-4-hydroxybenzaldehyde on target proteins.[8][9]
Western Blot Workflow:
Caption: A standard workflow for Western blot analysis to determine protein expression levels.
Potential Biological Activity and Signaling Pathways
While specific biological activity for 3-Bromo-5-chloro-4-hydroxybenzaldehyde is not extensively documented, studies on the structurally similar compound, 3-bromo-4,5-dihydroxybenzaldehyde (BDB) , provide valuable insights into its potential pharmacological effects. BDB, isolated from marine red algae, has demonstrated significant antioxidant and anti-inflammatory properties.[8][9] These effects are primarily mediated through the modulation of key cellular signaling pathways.
Nrf2/HO-1 Antioxidant Pathway
BDB has been shown to protect cells from oxidative stress by activating the Nrf2/HO-1 pathway.[8][10][11][12][13] This pathway is a critical cellular defense mechanism against oxidative damage.
Nrf2/HO-1 Signaling Pathway Activation by BDB:
Caption: Activation of the Nrf2/HO-1 antioxidant pathway by 3-bromo-4,5-dihydroxybenzaldehyde (BDB).
BDB treatment leads to the phosphorylation of upstream kinases, Extracellular signal-Regulated Kinase (ERK) and Protein Kinase B (Akt).[8] This phosphorylation event triggers the dissociation of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) from its cytosolic inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[9] Subsequently, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of antioxidant genes, leading to the increased expression of cytoprotective enzymes like Heme Oxygenase-1 (HO-1).[8][9]
NF-κB and MAPK Inflammatory Pathways
BDB has also been found to suppress inflammatory responses by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[9][14] These pathways are central to the production of pro-inflammatory cytokines and chemokines.
Inhibition of NF-κB and MAPK Signaling by BDB:
References
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- 6. CN1199930C - 3-Br-4-hydroxybenzaldehyde preparation - Google Patents [patents.google.com]
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- 12. 3-Bromo-4,5-dihydroxybenzaldehyde Enhances the Level of Reduced Glutathione via the Nrf2-Mediated Pathway in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
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